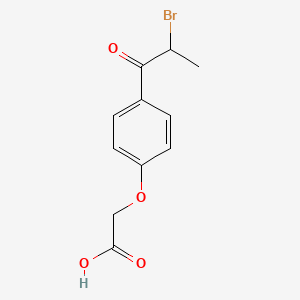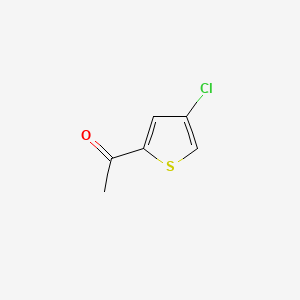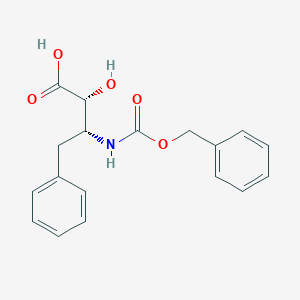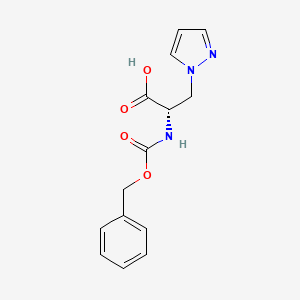
2'-Deoxypseudouridine
Overview
Description
Deoxypseudouridine is a nucleoside analog that is structurally similar to pseudouridine but lacks the hydroxyl group at the 2’ position of the ribose sugar. This modification results in unique properties that make deoxypseudouridine an important compound in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Deoxypseudouridine primarily targets the enzyme Nucleoside deoxyribosyltransferase . This enzyme is found in organisms like Lactobacillus leichmannii . The role of this enzyme is to catalyze the transfer of deoxyribose between different nucleosides .
Mode of Action
Deoxypseudouridine, being a nucleoside analog, interacts with its target by substituting for the natural nucleoside in the enzymatic processes . This interaction can lead to changes in the enzymatic activity, potentially affecting the synthesis of nucleic acids .
Biochemical Pathways
It is known that deoxypseudouridine is involved in the modification of rna, a process that occurs after transcription . This modification can affect the structure, function, location, and half-life of RNA .
Result of Action
The molecular and cellular effects of Deoxypseudouridine’s action are largely related to its role in RNA modification . For instance, in tRNA and rRNA, Deoxypseudouridine can stabilize the RNA structure, which is related to its translation function . In snRNA, Deoxypseudouridine can promote the splicing of pre-messenger RNA .
Action Environment
The action, efficacy, and stability of Deoxypseudouridine can be influenced by various environmental factors. It is known, though, that Deoxypseudouridine can be used by cells to distinguish between self and foreign RNA, a mechanism that can trigger an immune response .
Biochemical Analysis
Biochemical Properties
Deoxypseudouridine plays a significant role in biochemical reactions. It is involved in the modification of RNA, a process that occurs after transcription . This modification can affect the structure, function, location, and half-life of RNA . Deoxypseudouridine is synthesized from uridine by the enzyme pseudouridine synthase .
Cellular Effects
Deoxypseudouridine has various effects on cells and cellular processes. It can stabilize the structure of tRNA and rRNA, which is related to their translation function . In snRNA, it can promote the cleavage of pre-messenger RNA . The function of Deoxypseudouridine in mRNA is still unclear, but some studies suggest that Deoxypseudouridine in the termination codon may cause translation readthrough .
Molecular Mechanism
Deoxypseudouridine exerts its effects at the molecular level through several mechanisms. It interacts with biomolecules such as enzymes, proteins, and other nucleotides. For instance, it is converted from uridine by the enzyme pseudouridine synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deoxypseudouridine can be achieved through several methods. One common approach involves the condensation of 2,4-di-t-butoxy-5-lithiopyrimidine with 3,5-di-O-benzyl-2-deoxyribose or 3,4-O-isopropylidene-2-deoxyribose. This reaction yields the α-anomer of deoxypseudouridine . Another method involves the stereospecific synthesis from pseudouridine via a 4,2’-anhydro-intermediate and the 2’-chloro-2’-deoxynucleoside .
Industrial Production Methods: Industrial production of deoxypseudouridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, purification through chromatography, and crystallization.
Chemical Reactions Analysis
Types of Reactions: Deoxypseudouridine undergoes various chemical reactions, including:
Oxidation: Deoxypseudouridine can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert deoxypseudouridine into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the deoxypseudouridine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Deoxypseudouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex nucleoside analogs.
Biology: Deoxypseudouridine is incorporated into oligonucleotides to study DNA and RNA interactions.
Industry: Deoxypseudouridine is used in the production of modified nucleotides for various biotechnological applications.
Comparison with Similar Compounds
Pseudouridine: Similar to deoxypseudouridine but contains a hydroxyl group at the 2’ position.
Deoxyuridine: Lacks the pseudouridine’s unique C-C glycosidic bond.
5-methyl-2’-deoxypseudouridine: A methylated derivative of deoxypseudouridine.
Uniqueness: Deoxypseudouridine is unique due to its structural modification, which imparts different chemical and biological properties compared to its analogs. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOJEESZSWWNQK-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1C2=CNC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440386 | |
| Record name | 2'-Deoxypseudouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39967-60-7 | |
| Record name | 2'-Deoxypseudouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)



![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1588883.png)
